Cas no 177798-02-6 (3,8,13,18-Tetraazaeicosane-6,15-diol,tetrahydrochloride, [R-(R*,R*)]- (9CI))
177798-02-6 structure
Product Name:3,8,13,18-Tetraazaeicosane-6,15-diol,tetrahydrochloride, [R-(R*,R*)]- (9CI)
Numero CAS:177798-02-6
MF:C16H42Cl4N4O2
MW:464.342280864716
CID:190948
PubChem ID:3075353
Update Time:2025-04-19
3,8,13,18-Tetraazaeicosane-6,15-diol,tetrahydrochloride, [R-(R*,R*)]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,8,13,18-Tetraazaeicosane-6,15-diol,tetrahydrochloride, [R-(R*,R*)]- (9CI)
- (2R)-4-(ethylamino)-1-[4-[[(2R)-4-(ethylamino)-2-hydroxybutyl]amino]butylamino]butan-2-ol,tetrahydrochloride
- (3R,12R)-N1,N14-Diethyl-3,12-dihydroxyhomospermine tetrahydrochloride
- (6R,15R)-3,8,13,18-tetraazaicosane-6,15-diol tetrahydrochloride
- 3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*))-
- N(sup 1),N(sup 14)-Diethyl-(3R),(12R)-dihydroxyhomospermine-tetrahydrochloride
- (2R)-4-ethylamino-1-[4-[[(2R)-4-ethylamino-2-hydroxy-butyl]amino]butyl amino]butan-2-ol tetrahydrochloride
- DTXSID60170379
- ethyl-[(3R)-4-[4-[[(2R)-4-(ethylazaniumyl)-2-hydroxybutyl]azaniumyl]butylazaniumyl]-3-hydroxybutyl]azanium;tetrachloride
- (2R)-4-(ethylamino)-1-[4-[[(2R)-4-(ethylamino)-2-hydroxybutyl]amino]butylamino]butan-2-ol;tetrahydrochloride
- 177798-02-6
-
- Inchi: 1S/C16H38N4O2.4ClH/c1-3-17-11-7-15(21)13-19-9-5-6-10-20-14-16(22)8-12-18-4-2;;;;/h15-22H,3-14H2,1-2H3;4*1H/t15-,16-;;;;/m1..../s1
- Chiave InChI: SCDBHUCANIJZED-WOLYCILSSA-N
- Sorrisi: Cl.Cl.Cl.Cl.O[C@H](CCNCC)CNCCCCNC[C@@H](CCNCC)O
Proprietà calcolate
- Massa esatta: 462.20666
- Massa monoisotopica: 462.206
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 10
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 17
- Complessità: 198
- Conteggio di unità legate in modo Covalent: 5
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 88.6Ų
Proprietà sperimentali
- Punto di ebollizione: 473.5°Cat760mmHg
- Punto di infiammabilità: 86.7°C
- PSA: 88.58
3,8,13,18-Tetraazaeicosane-6,15-diol,tetrahydrochloride, [R-(R*,R*)]- (9CI) Letteratura correlata
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
177798-02-6 (3,8,13,18-Tetraazaeicosane-6,15-diol,tetrahydrochloride, [R-(R*,R*)]- (9CI)) Prodotti correlati
- 40499-83-0(Pyrrolidin-3-ol)
- 2799-21-5((3R)-pyrrolidin-3-ol)
- 100243-39-8((S)-3-Hydroxypyrrolidine)
- 83220-72-8(3-Pyrrolidinol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso